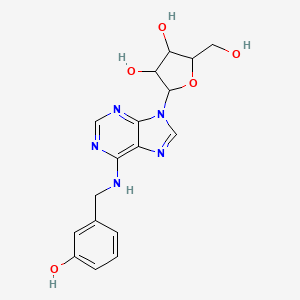

N-(3-Hydroxybenzyl)adenosine

Description

Historical Perspectives and Discovery in Biological Systems

The discovery of N-(3-Hydroxybenzyl)adenosine is rooted in the study of cytokinins, a group of plant growth regulators. While N6-benzyladenosine was initially considered an artificial cytokinin, it was later isolated from a cytokinin-autotrophic cell culture of anise (Pimpinella anisum L.). tandfonline.com This discovery paved the way for identifying other naturally occurring cytokinins with a similar N6-benzyladenine structure. tandfonline.com Notably, N6-(o-hydroxybenzyl)adenosine was isolated from the leaves of Populus robusta. tandfonline.comunimi.it

This compound, also known as meta-Topolin (B1662424) Riboside (mTR), is recognized as a naturally occurring aromatic cytokinin. lookchem.com Its identification and that of its related compounds have been crucial for understanding the metabolic pathways and physiological roles of cytokinins in plants. lookchem.com

In a different biological context, this compound has been identified as a primary in vivo metabolite of 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine (B11128) (also known as IMM-H007 or WS070117), a synthetic adenosine analog. researchgate.netplos.orgnih.gov Studies investigating the metabolism of WS070117 in rats revealed that this compound is formed through the hydrolysis of the three ester groups of the parent compound. plos.org

Context as an Adenosine Analog and Naturally Occurring Compound

This compound is classified as an adenosine analog due to its structural similarity to adenosine, a fundamental purine (B94841) nucleoside. plos.orgontosight.aicvpharmacology.com Adenosine itself plays a crucial role in numerous physiological processes by interacting with four subtypes of adenosine receptors: A1, A2A, A2B, and A3. wikipedia.orgroyalsocietypublishing.orgdrugbank.com The modification at the N6 position of the adenine (B156593) core in this compound is a common strategy in the development of adenosine receptor ligands to achieve selectivity and specific pharmacological effects. plos.org

The compound is also a naturally occurring substance, having been isolated from plant sources. lookchem.comtandfonline.com Another related naturally occurring compound, N6-(4-Hydroxybenzyl)-adenosine (NHBA), has been isolated from the rhizomes of Gastrodia elata. nih.gov The natural occurrence of these N6-substituted adenosines highlights their potential biological significance beyond their role as synthetic derivatives. smolecule.com

Overview of Current Research Landscape and Emerging Areas

Current research on this compound is multifaceted, exploring its potential therapeutic applications in various disease models. A significant area of investigation is its role as an agonist for AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. researchgate.netnih.gov

Hepatoprotective Effects: Research has shown that this compound, referred to as M1 in some studies, exerts protective effects against fulminant hepatitis. nih.govnih.gov These protective effects are attributed to its ability to suppress the production of pro-inflammatory cytokines and prevent hepatocyte apoptosis. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Properties: Studies have reported that this compound can alleviate airway inflammation in models of chronic obstructive pulmonary disease (COPD). researchgate.netnih.gov It has been observed to negatively impact NFκB activity and TLR4 expression in response to inflammatory stimuli. nih.gov

Neurological and Behavioral Effects: The broader class of N6-substituted adenosine analogs is being investigated for their effects on the central nervous system. For instance, N6-(3-methoxyl-4-hydroxybenzyl) adenine riboside (B2), a structurally related compound, has demonstrated anticonvulsant activity, potentially through the activation of adenosine A1 receptors. plos.org It has also been studied for its sedative and hypnotic effects. x-mol.com Another related compound, N6-(4-hydroxybenzyl) adenine riboside (T1-11), has been investigated for its somnogenic effects. oup.com

Cardiovascular Research: The parent compound of this compound, IMM-H007, has been shown to improve endothelial dysfunction and alleviate atherosclerosis, partly through its anti-inflammatory effects and promotion of AMPK-dependent eNOS activation. nih.gov While these effects are linked to the parent drug, the role of its primary metabolite, this compound, in these cardiovascular benefits is an area of interest.

Emerging Research: The discovery of this compound as a metabolite of a promising drug candidate has spurred further investigation into its own pharmacological profile. researchgate.netplos.org Future research is likely to focus on elucidating its specific molecular targets beyond AMPK and its potential as a therapeutic agent in its own right for inflammatory and metabolic disorders.

Research Findings Summary

| Research Area | Key Findings | References |

| Hepatoprotection | Protects against fulminant hepatitis by suppressing inflammation and apoptosis. | nih.govnih.gov |

| Anti-inflammation | Alleviates airway inflammation in COPD models; modulates NFκB and TLR4 pathways. | researchgate.netnih.gov |

| Neurological Effects | Related analogs show anticonvulsant and sedative-hypnotic properties. | plos.orgx-mol.comoup.com |

| Cardiovascular | The parent compound improves endothelial function and reduces atherosclerosis. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C17H19N5O5 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

2-(hydroxymethyl)-5-[6-[(3-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-2-1-3-10(24)4-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20) |

InChI Key |

CMTVBCOBYCGDJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Metabolic Fate and Biotransformation Studies

In Vivo Metabolic Profiling and Metabolite Identification

In vivo studies, particularly in rat models, have been instrumental in mapping the metabolic pathway of N-(3-Hydroxybenzyl)adenosine. These investigations reveal that it is not administered directly but is formed as a primary metabolite of a parent compound, which then undergoes further biotransformation.

Characterization of Phase I Metabolites of Precursor Compounds

The direct precursor to this compound is 2',3',5'-Tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine (B11128), a compound investigated for its potential therapeutic properties. nih.gov In vivo, this precursor undergoes Phase I metabolism, which involves reactions that introduce or expose functional groups. The primary Phase I reaction is deacetylation, where hydrolysis of the three ester groups on the ribose moiety occurs. This enzymatic process yields N6-(3-hydroxyphenyl) adenosine as the main Phase I metabolite. nih.govnih.gov

Another Phase I metabolic reaction observed is the cleavage of the glycosidic bond, resulting in the loss of the ribofuranose sugar. This produces an adenine (B156593) derivative, N6-(3-Hydroxyphenyl) adenine. nih.gov These initial transformations are critical as they produce the substrates for subsequent Phase II reactions.

Table 1: Phase I Metabolites of 2',3',5'-Tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine| Metabolite ID | Compound Name | Metabolic Reaction | Precursor |

|---|---|---|---|

| M8 | This compound (N6-(3-hydroxyphenyl) adenosine) | Deacetylation (Hydrolysis) | 2',3',5'-Tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine |

| M7 | N6-(3-Hydroxyphenyl) adenine | Hydrolysis (Loss of Ribofuranose) | 2',3',5'-Tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine |

Elucidation of Phase II Conjugates (Hydroxylation, Glucuronidation, Sulfation Products)

Following Phase I metabolism, this compound and its related metabolites undergo Phase II conjugation reactions. mhmedical.com These processes involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the metabolites, facilitating their excretion from the body. mhmedical.com

The identified Phase II metabolic pathways for the metabolites of the precursor compound include hydroxylation, glucuronidation, and sulfation. nih.gov Specifically, this compound (the de-acetylated product) is further metabolized into two key Phase II conjugates:

A glucuronidation product , N6-(3-O-β-D-glucuronyphenyl) adenosine, where a glucuronic acid moiety is attached to the phenolic hydroxyl group. nih.gov

A sulfation product , N6-(3-O-sulfophenyl) adenosine, formed by the addition of a sulfate (B86663) group at the same position. nih.gov

Simultaneously, the other Phase I metabolite, N6-(3-Hydroxyphenyl) adenine, also undergoes extensive Phase II metabolism, including oxidation, glycosylation, and sulfation, leading to a variety of conjugated products. nih.govnih.gov

Table 2: Phase II Metabolites Derived from Phase I Products| Metabolite ID | Compound Name | Metabolic Reaction | Precursor Metabolite |

|---|---|---|---|

| M5 | N6-(3-O-sulfophenyl) adenosine | Sulfation | This compound |

| M4 | N6-(3-O-β-D-glucuronyphenyl) adenosine | Glucuronidation | This compound |

| M3 | N8-hydroxy-N6-(3-O-sulfophenyl) adenine | Hydroxylation & Sulfation | N6-(3-Hydroxyphenyl) adenine |

| M2 | N6-(3-O-β-D-glucuronyphenyl) adenine | Glucuronidation | N6-(3-Hydroxyphenyl) adenine |

Analytical Methodologies for Metabolite Detection

The identification and structural elucidation of metabolites in complex biological samples like urine require sophisticated analytical techniques. A combination of chromatographic and spectroscopic methods is essential for separating, detecting, and characterizing these compounds. rsc.org

Application of HPLC-DAD, ESI-MS, and NMR in Metabolic Analysis

The successful identification of this compound and its related Phase I and II metabolites has been achieved through a powerful combination of High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), Electrospray Ionization-Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

HPLC-DAD: This technique is used for the initial separation of metabolites from the biological matrix. mdpi.comresearchgate.net In the analysis of these specific metabolites, a reverse-phase C18 column was utilized. The DAD provides ultraviolet (UV) spectra for the separated compounds, which helps in distinguishing chromatographic peaks and assessing their purity. For the precursor compound, the optimal detection wavelength was determined to be 299 nm. nih.gov

ESI-MS: Following chromatographic separation, mass spectrometry provides critical information about the molecular weight and structure of the metabolites. High-Resolution ESI-MS (HRESI-MS) is used to determine the precise mass and elemental composition of each metabolite. Tandem MS (MS/MS) experiments are then performed to fragment the molecules, yielding characteristic patterns that help in elucidating their chemical structures. nih.gov

NMR: While HPLC-MS is powerful, NMR spectroscopy is the definitive method for unambiguous structure determination. nih.gov Due to the low concentration of metabolites in biological fluids, off-line microprobe NMR measurements are often required. By analyzing 1D and 2D NMR spectra (such as 1H, 13C, COSY, and HMBC), the exact structure of each metabolite, including the position of conjugations, can be confirmed. nih.gov

Table 3: Analytical Techniques Used in Metabolite Identification| Technique | Primary Role in Analysis | Specific Application Details |

|---|---|---|

| HPLC-DAD | Separation and preliminary identification of metabolites. | Utilized a RP C18 column for separation and a Diode Array Detector (DAD) for peak purity and selection of optimal wavelength (299 nm). nih.gov |

| ESI-MS | Determination of molecular weight and structural fragments. | HRESI-MS for accurate mass and MS/MS experiments for fragmentation patterns. nih.gov |

| NMR | Unambiguous structural elucidation of isolated metabolites. | Off-line microprobe NMR was used to acquire detailed 1D and 2D spectra for definitive structure confirmation. nih.gov |

Implications of Metabolic Pathways on Biological Activity

Metabolic pathways have profound implications for the biological activity of a compound. Phase II conjugation reactions, such as the glucuronidation and sulfation observed for this compound, are generally considered detoxification pathways. mhmedical.com By adding large, polar, and ionized groups to the molecule, the body enhances its water solubility, which in turn facilitates its removal through urine or bile. mhmedical.com

This biotransformation typically results in the termination of the compound's pharmacological activity and accelerates its clearance. While the precursor compound, 2',3',5'-Tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine, is noted as an anti-hyperlipidemic drug candidate, the specific biological activities of its individual metabolites, including the glucuronide and sulfate conjugates of this compound, have not been extensively detailed in the reviewed scientific literature. nih.gov The metabolic process suggests that the systemic exposure and therapeutic effect are primarily driven by the parent compound and its initial Phase I metabolite, this compound, before they are inactivated and eliminated via Phase II conjugation.

Molecular Mechanisms of Action

Adenosine (B11128) Receptor Interactions

Information regarding the specific agonistic or antagonistic profiles of N-(3-Hydroxybenzyl)adenosine at the A1, A2A, A2B, and A3 adenosine receptor subtypes is not available in the reviewed scientific literature. Consequently, a detailed analysis of its direct influence on G-protein coupling, intracellular signaling cascades such as adenylyl cyclase and phospholipase C, and the modulation of Mitogen-Activated Protein Kinase (MAPK) pathways as a direct result of adenosine receptor binding cannot be provided at this time. The primary mechanism of action identified for this compound is through the AMPK pathway.

AMP-activated Protein Kinase (AMPK) Modulation

This compound as an AMPK Agonist

This compound has been clearly identified as a novel and direct agonist of AMP-activated protein kinase (AMPK). nih.govnih.gov In scientific studies, this compound is sometimes referred to as M1. nih.govnih.gov Its mechanism of activation is distinct from indirect AMPK activators that alter the cellular energy state by increasing the AMP:ATP ratio. Instead, this compound directly activates the AMPK enzyme complex. nih.gov Research suggests that it achieves this by interacting with the γ-subunit of the AMPK heterotrimer, a mechanism that does not depend on fluctuations in cellular nucleotide levels. nih.gov

This direct activation makes this compound a valuable tool for studying the specific downstream effects of AMPK signaling, independent of cellular energy stress. The activation of AMPK by this compound has been shown to be crucial for its biological effects, including anti-inflammatory and anti-apoptotic actions in hepatocytes. nih.govnih.gov

Table 1: AMPK Activation by this compound

| Compound | Mechanism of Action | Target Subunit | Reference |

|---|

AMPK-Dependent Regulation of Cellular Energy Homeostasis

As a key sensor of cellular energy status, AMPK plays a pivotal role in maintaining energy homeostasis. nih.gov Once activated by agonists like this compound, AMPK orchestrates a major shift in cellular metabolism to conserve energy and generate ATP. nih.gov

The activated AMPK complex initiates these changes by phosphorylating a multitude of downstream target proteins. This leads to a coordinated response:

Inhibition of Anabolic Pathways: ATP-consuming processes are switched off. This includes the synthesis of fatty acids, cholesterol, and proteins. A key target in this regulation is the enzyme Acetyl-CoA Carboxylase (ACC), which is phosphorylated and inactivated by AMPK, thereby blocking the first step in fatty acid synthesis. nih.gov

Promotion of Catabolic Pathways: ATP-producing processes are switched on. AMPK activation stimulates pathways such as fatty acid oxidation and glycolysis to replenish cellular ATP supplies. nih.gov

The effects of this compound are directly tied to this regulatory function. Studies have confirmed that the protective effects of the compound in liver cells are dependent on its ability to activate AMPK. nih.gov For instance, administration of this compound leads to the increased phosphorylation of ACC, a reliable indicator of AMPK activation in tissue. nih.gov By acting as an AMPK agonist, this compound effectively engages this central metabolic switch, thereby regulating cellular energy balance.

Nucleoside Transporter Interactions

N6-(4-hydroxybenzyl)-adenosine has been identified as a modulator of nucleoside transporters, which are critical for maintaining adenosine homeostasis.

Modulation of Equilibrative Nucleoside Transporter 1 (ENT1)

Research has elucidated that N6-(4-hydroxybenzyl)-adenosine (NHBA) acts as an inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1). nih.govnih.gov ENT1 is a transmembrane glycoprotein (B1211001) responsible for the bidirectional transport of nucleosides, such as adenosine, across cell membranes, thereby regulating intracellular and extracellular nucleoside concentrations. rcsb.org By inhibiting ENT1, NHBA blocks the reuptake of adenosine from the extracellular space into the cell. nih.govnih.gov

A synthetic derivative of NHBA, known as J4, which is also an N6-substituted adenosine analog, has been studied to quantify its interaction with these targets. While specific binding affinities for NHBA are not detailed in the provided research, the data for J4 illustrates the dual-target engagement characteristic of this class of compounds.

| Molecular Target | Binding Affinity (Ki) |

|---|---|

| Equilibrative Nucleoside Transporter 1 (ENT1) | 50 nM |

| Adenosine A2A Receptor (A2AR) | 1.7 µM |

This inhibition of ENT1 is a key component of the compound's mechanism of action, leading to significant physiological effects. nih.gov

Other Identified or Putative Molecular Targets

In addition to its effects on nucleoside transport, N6-(4-hydroxybenzyl)-adenosine (NHBA) has been shown to directly interact with G protein-coupled adenosine receptors. The primary target identified in this class is the Adenosine A2A receptor (A2AR). nih.govnih.gov

Unlike its inhibitory effect on ENT1, NHBA functions as an activator, or agonist, of the A2AR. nih.govnih.gov Adenosine receptors are crucial modulators of a wide range of physiological processes. mdpi.com The A2AR, specifically, is known to be involved in neurotransmission, inflammation, and cardiovascular function. cvpharmacology.commdpi.com The dual action of NHBA—simultaneously activating A2AR and inhibiting ENT1—results in a synergistic enhancement of adenosine-mediated signaling. nih.gov The activation of A2AR by NHBA, combined with the elevated extracellular adenosine levels resulting from ENT1 inhibition, leads to a more robust and sustained downstream signaling cascade. nih.govnih.gov

Preclinical Pharmacological and Biological Activities

Anti-Inflammatory and Immunomodulatory Effects

Adenosine (B11128) is recognized as a potent endogenous regulator of inflammation, exerting its effects by interacting with specific adenosine receptors (A1, A2A, A2B, and A3) on the surface of immune cells. nih.govnih.gov This interaction can trigger various signaling pathways that collectively dampen excessive inflammatory responses. nih.gov

The activation of adenosine receptors has been shown to inhibit the release of several key pro-inflammatory cytokines. nih.gov In preclinical studies, adenosine and its analogs have demonstrated the ability to suppress the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and certain interleukins. nih.govnih.gov For instance, studies on macrophages have shown that adenosine can inhibit the release of TNF-α while paradoxically increasing the secretion of Interleukin-6 (IL-6) in some endocrine and immune cells. nih.gov The anti-inflammatory effects on M1 macrophages include the suppression of various cytokine and chemokine productions. nih.gov This modulation of cytokine release is a cornerstone of the anti-inflammatory profile of adenosine-related compounds. nih.gov

Table 1: Effect of Adenosine on Cytokine Release in Preclinical Models

| Cell Type | Stimulus | Adenosine Analog Effect | Cytokine Measured | Outcome | Reference |

|---|---|---|---|---|---|

| Peritoneal Macrophages | Lipopolysaccharide (LPS) | Adenosine | TNF-α | Decreased Release | nih.gov |

| Peritoneal Macrophages | Lipopolysaccharide (LPS) | Adenosine | IL-6 | Increased Release | nih.gov |

| Adrenal Zona Glomerulosa Cells | Basal | Adenosine | TNF-α | Decreased Release | nih.gov |

This table presents general findings on adenosine's effects on cytokine production as specific data for N-(3-Hydroxybenzyl)adenosine was not available.

In the context of respiratory diseases, adenosine is considered a significant signaling molecule, with elevated levels found in the lungs of patients with asthma and Chronic Obstructive Pulmonary Disease (COPD). nih.gov Preclinical evidence suggests that targeting adenosine receptors could be a novel approach for treating these conditions. nih.gov Studies in animal models of airway disease have shown that adenosine receptor modulators can have beneficial effects. mdpi.com For example, in a mouse model of viral acute rhinosinusitis, topical adenosine administration significantly inhibited the expression of pro-inflammatory cytokines, mucus production, and cell damage. nih.gov This suggests that adenosine analogs could play a role in mitigating the inflammatory processes characteristic of various respiratory ailments. mdpi.comnih.gov

Metabolic and Lipid Homeostasis Regulation

Adenosine and its signaling pathways are also implicated in the regulation of metabolic processes, including lipid metabolism and the pathophysiology of conditions like non-alcoholic fatty liver disease (NAFLD). nih.gov

While specific preclinical data for the precursor compound WS070117 are not detailed in the available literature, the development of antihyperlipidemic agents often involves screening various chemical structures for their ability to modulate lipid profiles. nih.govslideshare.net Preclinical evaluation in animal models, such as those with diet-induced hyperlipidemia, is a standard method to identify compounds that can reduce levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. nih.gov The therapeutic goal is to find lead structures that can be developed into more potent drugs for managing hyperlipidemia, a major risk factor for cardiovascular diseases. nih.govnih.gov

HDL plays a crucial role in "reverse cholesterol transport," the process of removing cholesterol from peripheral tissues and transporting it back to the liver for excretion. nih.gov The capacity of HDL to accept cholesterol from cells, known as cholesterol efflux capacity, is a key indicator of its functionality. nih.govnih.gov Enhancing this function is a significant therapeutic goal for reducing the risk of atherosclerosis. pace-cme.org Studies have shown that the composition of HDL particles can be modified to improve their cholesterol efflux capacity. nih.govcornell.edu While direct evidence for this compound is pending, compounds that can positively influence HDL functionality are of high interest in cardiovascular research. pace-cme.org The process involves complex cellular machinery, including transporters like ATP-binding cassette transporter A1 (ABCA1). nih.gov

Table 2: Factors Influencing HDL Cholesterol Efflux Capacity in In Vitro Models

| Cell Model | Efflux Acceptor | Key Finding | Reference |

|---|---|---|---|

| CHO, J774, BHK cells | Reconstituted HDL (rHDL) | The protein and phospholipid composition of rHDL significantly impacts cholesterol efflux. | nih.govcornell.edu |

| THP-1 macrophages | HDL from human subjects | Consumption of olive oil polyphenols increased HDL's cholesterol efflux capacity. | pace-cme.org |

This table provides examples of research into HDL cholesterol efflux, a relevant area of study for metabolic regulators. Specific data for this compound was not available.

Hepatic steatosis, or fatty liver, is a condition characterized by the accumulation of fat in liver cells and is a hallmark of NAFLD and its more severe form, non-alcoholic steatohepatitis (NASH). nih.gov Adenosine receptor signaling has been identified as a potential target for treating these conditions. nih.govnih.gov Preclinical studies using other adenosine receptor agonists, such as Namodenoson (an A3AR agonist), have shown promising results. nih.govresearchgate.net In murine models of steatohepatitis, these agonists have demonstrated the ability to decrease the NAFLD activity score by exerting anti-inflammatory and anti-steatotic effects. nih.govresearchgate.net These compounds can help reduce liver inflammation and fat accumulation, suggesting that adenosine analogs like this compound could be valuable in addressing hepatic steatosis. nih.govmdpi.com

Neurobiological Activities

Modulation of Sleep-Wake Cycles and Sedative Effects There is no available information from preclinical studies concerning the specific effects of this compound on sleep-wake cycles or any potential sedative properties.

Compound Names

Amelioration of Cognitive Decline in Aging Models

There is currently a lack of published scientific literature specifically investigating the effects of this compound on the amelioration of cognitive decline in aging models. While other adenosine analogs have been explored for their neuroprotective properties, direct evidence for this particular compound is not available. For instance, a different adenosine derivative, designated as T1-11, has been shown to ameliorate aging-related behavioral and physiological markers in aging mice. nih.gov However, these findings cannot be directly extrapolated to this compound.

Cellular Proliferation and Apoptosis Modulation

Prevention of Apoptosis in Cellular Stress Models

The role of this compound in preventing apoptosis in cellular stress models is not well-documented in the available scientific literature. Research on related compounds, such as N6-benzyladenosine, has indicated an opposite effect, namely the induction of apoptosis in certain cancer cell lines. medchemexpress.com For example, N6-benzyladenosine has been shown to trigger apoptosis in glioma cells and T24 cells by activating caspase-3 and caspase-9. medchemexpress.com In contrast, adenosine itself has been reported to induce apoptosis in chick embryonic sympathetic neurons by inhibiting mRNA and protein synthesis. nih.gov These findings highlight the diverse and sometimes opposing effects of different adenosine analogs on apoptosis, underscoring the need for specific studies on this compound.

Impact on Cellular Senescence

There is no direct scientific evidence available regarding the impact of this compound on cellular senescence. Studies on other adenosine derivatives have shown some effects on senescence. For example, 3-Deazaadenosine, an S-adenosyl homocysteinase inhibitor, has been demonstrated to alleviate replicative and oncogene-induced senescence. bohrium.com Another adenosine analog, N6-Isopentenyladenosine, is known to be involved in the regulation of leaf senescence in plants. nih.gov However, these findings are related to different compounds and their relevance to this compound is unknown.

Modulation of Cell Proliferation in Specific Contexts

Limited research exists on the modulation of cell proliferation by this compound. However, a study on a series of N6-benzyladenosine derivatives, which includes structures similar to this compound, has shed some light on their antiproliferative effects. Specifically, one analog showed a significant reduction in the proliferation of murine colorectal cancer cells at concentrations of 10 µM and 20 µM. nih.gov The effects of other N6-benzyladenosine analogs on human colorectal cancer cell lines were also investigated, with some compounds showing a persistent antiproliferative effect. nih.gov It is important to note that these studies are focused on cancer cells and the specific effects of the 3-hydroxy substitution on the benzyl (B1604629) ring were not detailed.

Table 1: Effect of an N6-benzyladenosine analog (2d) on Murine Colorectal Cancer (MC38) Cell Proliferation

| Concentration | Time Point | Proliferation Reduction |

| 10 µM | 24 hours | Significant |

| 20 µM | 24 hours | Significant |

| 10 µM | 48 hours | Significant |

| 20 µM | 48 hours | Significant |

Data derived from a study on N6-benzyladenosine derivatives. nih.gov

Gastrointestinal Microbiome Modulation

Regulation of Gut Microbiota Composition in Metabolic Disease Models

There are no studies directly investigating the effect of this compound on the regulation of gut microbiota composition in metabolic disease models. Research has shown that adenosine itself can modulate the gut microbiota. In a mouse model of chronic social defeat stress, adenosine supplementation was found to ameliorate abnormalities in the gut microbiota. nih.gov This effect was associated with an increase in serum concentrations of short-chain fatty acids, which are metabolites produced by the gut microbiota. nih.gov However, this research was conducted with adenosine and in the context of a depression model, not a metabolic disease model, and therefore the findings cannot be directly attributed to this compound. The gut microbiota is known to play a role in metabolic diseases, with dysbiosis being a feature of conditions like obesity and type 2 diabetes. nih.govmdpi.commdpi.com

Hemostatic Effects

This compound belongs to the class of adenosine analogs, which are generally recognized for their role in modulating platelet function. While direct and extensive research on the hemostatic effects of this compound is not widely available in published scientific literature, the activities of structurally similar compounds, particularly other N6-substituted adenosine derivatives, provide significant insights into its potential role in hemostasis. The primary mechanism through which adenosine and its analogs are understood to impact hemostasis is by influencing platelet activation and aggregation, a critical process in the formation of blood clots.

Adenosine itself is a known inhibitor of platelet function. This effect is mediated through its interaction with specific adenosine receptors present on the surface of platelets, namely the A2A and A2B receptors. Activation of these G-protein coupled receptors leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels inhibit several key platelet activation pathways, including calcium mobilization and the release of granular contents, ultimately leading to a reduction in platelet aggregation and a modulation of the hemostatic response.

Given its structural similarity to adenosine, this compound is hypothesized to exert its influence on hemostasis through a similar mechanism involving the modulation of platelet activity.

Inhibition of Platelet Aggregation

While specific studies detailing the inhibitory effects of this compound on platelet aggregation are limited, research on the closely related isomer, N6-(4-Hydroxybenzyl)adenosine, provides valuable data on this activity. This compound has been identified as an inhibitor of platelet aggregation induced in vitro by collagen.

The inhibitory potential of N6-(4-Hydroxybenzyl)adenosine on collagen-induced platelet aggregation has been quantified, demonstrating a concentration-dependent effect. The reported half-maximal inhibitory concentration (IC50) for this compound is in the micromolar range, indicating its capacity to interfere with the aggregation process.

| Compound | Inducer | IC50 (µM) |

| N6-(4-Hydroxybenzyl)adenosine | Collagen | 6.77 - 141 |

This data is for the 4-hydroxy isomer, N6-(4-Hydroxybenzyl)adenosine, as specific data for this compound was not available in the reviewed literature.

In the broader context of adenosine analogs, their antiplatelet effects are well-documented. nih.govplos.org Agonism at the A2A and A2B adenosine receptors on platelets is a primary mechanism for inhibiting their activation and aggregation. plos.org This action counteracts the pro-aggregatory signals initiated by various agonists, including collagen, ADP, and thrombin. Therefore, it is plausible that this compound shares this fundamental mechanism of action, contributing to its potential hemostatic effects by attenuating platelet aggregation.

Structure Activity Relationship Sar Studies and Rational Design

Correlating Structural Features with Adenosine (B11128) Receptor Affinity and Selectivity

The affinity and selectivity of N-(3-Hydroxybenzyl)adenosine analogs for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) are profoundly influenced by the nature and position of substituents on both the N6-benzyl group and the ribose moiety.

Substitutions on the benzyl (B1604629) ring play a critical role in modulating receptor affinity and selectivity. For instance, in a series of N6-(substituted-benzyl)adenosine-5'-uronamides, the position of a hydroxyl group on the benzyl ring is a key determinant of activity. While the parent compound this compound serves as a valuable lead, shifting the hydroxyl group to the 4-position has been explored in the quest for dual-acting ligands for the A2A receptor and equilibrative nucleoside transporter 1 (ENT1) researchgate.net.

Further studies on related N6-benzyladenosine derivatives have provided a more granular understanding of SAR at the A3 adenosine receptor. Modifications at the 5'-position of the ribose, particularly the introduction of uronamide functionalities, have been shown to favor A3 selectivity. The nature of the N-substituent on the uronamide is crucial, with the order of A3 selectivity being N-methyl > N-ethyl ≈ unsubstituted carboxamide > N-cyclopropyl nih.gov. For example, 5′-(N-Methylcarboxamido)-N6-benzyladenosine demonstrated a 37–56-fold greater selectivity for A3 receptors nih.gov.

The substitution pattern on the benzyl ring of these 5'-uronamide derivatives further refines their receptor interaction profile. Potency at A3 receptors can be enhanced by the introduction of various substituents on the benzyl ring. A systematic analysis of halogen substitutions at the 3-position of the benzyl ring in a series of 5′-N-ethyluronamide derivatives revealed an order of potency at A1 and A2A receptors as I ≈ Br > Cl > F. Interestingly, at the A3 receptor, the 3-fluoro derivative was less potent than the other halo-analogs biu.ac.il. This highlights the subtle electronic and steric effects that govern ligand binding at different receptor subtypes. A notable example is 5′-N-Methyl-N6-(3-iodobenzyl)adenosine, which displays a high affinity for A3 receptors with a Ki value of 1.1 nM and a 50-fold selectivity over A1 and A2A receptors biu.ac.il.

Methoxy (B1213986) substitution on the benzyl ring also influences A3 receptor selectivity, with a 4-methoxy group being the most favorable nih.govbiu.ac.il. The following table summarizes the structure-activity relationships of various N6-(substituted-benzyl)adenosine-5'-uronamides at the A3 adenosine receptor.

| Compound | 5'-Substituent | N6-Substituent | A3 Receptor Affinity (Ki, nM) | A3 Selectivity vs. A1 | A3 Selectivity vs. A2A |

|---|---|---|---|---|---|

| 5'-(N-Methylcarboxamido)-N6-benzyladenosine | N-Methyluronamide | Benzyl | - | 37-fold | 56-fold |

| 5′-N-Methyl-N6-(3-iodobenzyl)adenosine | N-Methyluronamide | 3-Iodobenzyl | 1.1 | 50-fold | 50-fold |

| 5'-(N-Ethylcarboxamido)-N6-(3-bromobenzyl)adenosine | N-Ethyluronamide | 3-Bromobenzyl | - | - | - |

| 5'-(N-Ethylcarboxamido)-N6-(3-chlorobenzyl)adenosine | N-Ethyluronamide | 3-Chlorobenzyl | - | - | - |

| 5'-(N-Ethylcarboxamido)-N6-(3-fluorobenzyl)adenosine | N-Ethyluronamide | 3-Fluorobenzyl | Weaker than other halo derivatives | - | - |

| 5'-(N-Methylcarboxamido)-N6-(4-methoxybenzyl)adenosine | N-Methyluronamide | 4-Methoxybenzyl | - | Most favorable for A3 selectivity | - |

Design and Synthesis of this compound Analogs with Enhanced Biological Profiles

The insights gained from SAR studies have fueled the rational design and synthesis of novel this compound analogs with improved potency, selectivity, and other desirable biological properties. The synthetic strategies often involve the modification of the N6-substituent, the ribose moiety, or other positions on the purine (B94841) ring.

A common synthetic route to N6-substituted adenosine derivatives involves the reaction of a 6-halopurine riboside, such as 6-chloropurine (B14466) riboside, with the corresponding amine, in this case, 3-hydroxybenzylamine. This nucleophilic aromatic substitution reaction provides a versatile method for introducing a wide variety of substituents at the N6-position. Further chemical transformations can then be performed on the purine or ribose moieties to fine-tune the pharmacological profile of the resulting analog.

For example, based on the SAR data indicating that a 5'-N-methyluronamide group enhances A3 selectivity, an analog of this compound incorporating this feature could be synthesized. This would involve the oxidation of the 5'-hydroxyl group of a suitably protected this compound derivative to a carboxylic acid, followed by amidation with methylamine.

The design of analogs is not limited to simple substitutions. More complex modifications, such as the introduction of conformationally restricted ring systems in place of the flexible ribose, have been explored. For instance, the use of a rigid North-methanocarba (bicyclo[3.1.0]hexane) ring system has been employed to create A3 adenosine receptor agonists nih.gov. While not direct analogs of this compound, these studies demonstrate a powerful strategy for enhancing receptor subtype selectivity by constraining the conformational freedom of the ligand.

Furthermore, the synthesis of N6-(indol-3-yl)alkyl derivatives of adenosine has yielded potent antinociceptive agents nih.gov. These analogs, while structurally distinct from this compound, highlight the therapeutic potential of exploring diverse aromatic systems at the N6-position. The general principles of their design, focusing on optimizing interactions within the N6-binding pocket of adenosine receptors, are directly applicable to the development of novel this compound analogs.

The following table presents examples of rationally designed N6-substituted adenosine analogs and their reported biological activities.

| Analog Class | Key Structural Modification | Resulting Biological Profile | Therapeutic Potential |

|---|---|---|---|

| N6-Benzocycloalkyladenosines | Introduction of a benzocycloalkyl moiety at the N6-position | Excellent affinity and selectivity for the A1 receptor | Antihypertensive agents |

| N6-(Indol-3-yl)alkyladenosines | Incorporation of an indolylalkyl group at the N6-position | Potent analgesic activity | Pain management |

| 5'-Uronamide derivatives of N6-benzyladenosine | Modification of the 5'-position of the ribose to a uronamide | Enhanced A3 receptor selectivity | Anti-inflammatory, anti-cancer |

| (N)-Methanocarba derivatives | Replacement of the ribose with a rigid bicyclo[3.1.0]hexane ring | High A3 receptor agonist affinity and enhanced selectivity | Various, depending on other substitutions |

Computational Approaches and Pharmacophore Modeling for Ligand-Receptor Interactions

Computational chemistry has become an indispensable tool in the study of this compound and its analogs, providing profound insights into the molecular basis of their interaction with adenosine receptors. Techniques such as molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling have been instrumental in rationalizing SAR data and guiding the design of new ligands.

Given the absence of an experimental crystal structure for the A3 adenosine receptor, homology modeling has been a widely used approach. These models, typically built using the X-ray crystal structure of the A2A adenosine receptor as a template, provide a three-dimensional framework for understanding ligand binding nih.govuoa.gr. Molecular docking simulations can then be used to predict the binding pose of this compound and its analogs within the orthosteric binding site of the receptor model.

MD simulations offer a more dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes that occur upon ligand binding and to identify key amino acid residues involved in the interaction chemrxiv.org. These simulations have been used to investigate the binding of selective and non-selective agonists to the A3 receptor, revealing the importance of direct interactions with residues in the orthosteric binding site, such as π-π stacking interactions, van der Waals contacts, and hydrogen bonds uoa.grchemrxiv.org.

Pharmacophore modeling is another powerful ligand-based approach that has been successfully applied to the discovery and optimization of adenosine receptor ligands benthamscience.com. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For adenosine receptor agonists, a typical pharmacophore model includes features such as hydrogen bond donors and acceptors, and aromatic rings, corresponding to the key interaction points within the receptor's binding site.

The "active analog approach" has also been employed to define the conformational space of the N6-region on the A1 receptor, providing a quantitative understanding of the structural requirements for agonist binding nih.gov. This approach, combined with the development of 3D-QSAR (Quantitative Structure-Activity Relationship) models, allows for the prediction of the biological activity of novel compounds based on their three-dimensional properties.

Advanced Research Methodologies and Techniques

Bioanalytical Techniques for Compound and Metabolite Quantification

The accurate quantification and structural elucidation of N-(3-Hydroxybenzyl)adenosine and its metabolites are foundational to understanding its pharmacokinetic and pharmacodynamic properties. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) : This is a cornerstone technique for the separation and quantification of adenosine (B11128) analogs from complex biological matrices. zju.edu.cn Reversed-phase HPLC is commonly used, where the compound is separated on a C18 column. zju.edu.cnmdpi.com The separation is often achieved using a gradient elution with a mobile phase consisting of an aqueous solvent (like phosphoric acid) and an organic solvent (like methanol (B129727) or acetonitrile). zju.edu.cnmdpi.com The Diode-Array Detector (DAD) allows for the monitoring of the effluent at specific wavelengths—for adenosine and its analogs, this is typically around 257-260 nm—ensuring specificity and sensitivity. zju.edu.cn The method's validity is established through parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). mdpi.com For instance, a study on the acetylated analog, 2', 3', 5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine, utilized HPLC-DAD to analyze its metabolites in rat urine. plos.org

Electrospray Ionization Mass Spectrometry (ESI-MS) : Often coupled with HPLC (LC-MS), ESI-MS is a powerful tool for identifying and confirming the structure of a compound and its metabolites. und.edu ESI is a soft ionization technique that keeps the molecule intact, allowing for the determination of its molecular weight with high accuracy. und.edu By analyzing the fragmentation patterns of the parent molecule (MS/MS), researchers can deduce the chemical structure of unknown metabolites. und.edu This technique was instrumental in the structural characterization of metabolites of the acetylated form of this compound. plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is an unparalleled technique for the definitive structural elucidation of novel compounds and their metabolites. nih.gov One-dimensional (1D) NMR, such as ¹H-NMR, provides information about the chemical environment of hydrogen atoms in the molecule. researchgate.net Two-dimensional (2D) NMR experiments, like COSY and HSQC, reveal correlations between different atoms, allowing for the complete and unambiguous assignment of the molecular structure. mdpi.comipb.pt In metabolic studies, off-line microprobe NMR has been used after initial separation by HPLC to confirm the structures of metabolites of related adenosine analogs. plos.org

In Vitro Cellular Models for Molecular Mechanism Elucidation

To understand how this compound functions at a molecular level, researchers utilize various specialized cell culture systems that mimic human physiology.

Macrophages : These immune cells are central to inflammation. nih.gov In vitro models using macrophage cell lines or primary macrophages are used to study the anti-inflammatory potential of adenosine compounds. nih.gov Adenosine receptor activation on macrophages can suppress the production of pro-inflammatory cytokines like TNF-α and IL-12. nih.govnih.gov Therefore, these models are valuable for assessing the ability of this compound to modulate inflammatory pathways, such as those involving Toll-like receptors and the NF-κB signaling pathway. nih.gov

Hepatocytes : Liver cells, or hepatocytes, are used to investigate the effects of compounds on liver metabolism and pathology. For instance, human hepatic stellate cell lines (like LX2) are employed in models of liver fibrosis. nih.gov These cells, when activated, are responsible for the excessive collagen deposition seen in fibrotic livers. nih.gov Studies on other selective adenosine receptor agonists have used these models to demonstrate anti-fibrotic effects, suggesting a potential application for this compound in studying liver diseases like non-alcoholic steatohepatitis (NASH). nih.govnih.gov

Neuronal Cells : Cell lines of neuronal origin, such as the human neuroblastoma cell line SH-SY5Y, are common models for studying neurodegenerative diseases and neuroprotection. aging-us.com These cells can be experimentally induced into a state of senescence or apoptosis to mimic aging-related or pathological neurodegeneration. aging-us.comresearchgate.net Adenosine analogs are often tested in these models to evaluate their ability to protect neurons from damage, making neuronal cell cultures a key tool for elucidating the potential neuroprotective mechanisms of this compound. researchgate.net

Animal Models for Preclinical Efficacy Assessment

Before any potential therapeutic agent can be considered for human trials, its efficacy must be demonstrated in relevant animal models of disease.

Hyperlipidemic Hamsters : The Syrian golden hamster fed a high-fat diet is a well-established model for studying hyperlipidemia and its complications, such as fatty liver disease. plos.org This model was used to assess the efficacy of an acetylated analog of this compound, referred to as WS070117. plos.orgnih.gov The study found that treatment significantly reduced serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). plos.org Furthermore, it decreased lipid accumulation in the liver. plos.orgplos.org

Lipid-Lowering Effects in Hyperlipidemic Hamsters

Mouse Models of Hepatitis : Various mouse models are available to study viral hepatitis and metabolic liver diseases like NASH. nih.govd-nb.info For example, hydrodynamic injection of HBV replicons can create a transient model of hepatitis B virus infection, which is useful for studying host immune responses. d-nb.info For NASH, models like the STAM™ mouse or carbon tetrachloride (CCl4)-induced liver injury are used to evaluate inflammation and fibrosis. nih.govnih.gov While specific data for this compound in these models is limited, they represent the standard preclinical platforms for testing adenosine-based therapies for liver disease. nih.gov

Mouse Models of COPD : Animal models of Chronic Obstructive Pulmonary Disease (COPD) are typically induced by exposing mice or rats to cigarette smoke or intra-tracheal lipopolysaccharide (LPS). tobaccoinduceddiseases.orgbiomolther.org These models mimic key features of human COPD, including lung inflammation, recruitment of inflammatory cells, and changes in lung structure. tobaccoinduceddiseases.org Given that adenosine signaling is implicated in the pathology of COPD, these models are critical for evaluating the therapeutic potential of adenosine receptor modulators. nih.gov

Mouse Models of Aging : Accelerated aging can be induced in mice through methods like the chronic administration of D-galactose, which causes oxidative stress and mimics certain aspects of natural aging, including cognitive decline. aging-us.comnih.gov Another widely used model is the Senescence-Accelerated Mouse-Prone (SAMP) strain, which exhibits an early onset of age-related pathologies. mdpi.com These models are essential for testing anti-aging interventions and compounds that may mitigate age-related neurodegeneration. nih.govnih.gov

Mouse Models of Seizures : Acute seizures can be induced in mice using chemical convulsants like pentylenetetrazol (PTZ). nih.gov These models are fundamental for studying the mechanisms of epilepsy and for screening potential anticonvulsant drugs. nih.gov Endogenous adenosine is known to be a powerful natural anticonvulsant, and its levels increase dramatically during seizures. nih.govnih.gov Therefore, these models are highly relevant for assessing the efficacy of adenosine analogs in seizure control. nih.gov

Omics Technologies in Mechanistic Research

"Omics" technologies provide a global, high-throughput view of biological systems, offering unbiased insights into a compound's mechanism of action.

Metabolomics : This technology involves the comprehensive profiling of small-molecule metabolites in a biological sample. In the study of the this compound analog (WS070117) in hyperlipidemic hamsters, ¹H NMR-based metabolomics was applied to plasma and liver tissue. plos.orgnih.gov This approach successfully distinguished the metabolic profiles of healthy, hyperlipidemic, and treated animals. nih.gov It revealed that hyperlipidemic hamsters had higher levels of lipids, lactate, and alanine, and lower levels of choline-containing compounds, and that treatment with the adenosine analog could partially reverse these metabolic disturbances. plos.orgnih.gov

Metabolic Changes Identified by ¹H NMR Metabolomics in Hyperlipidemic Hamsters

Microbiome Profiling : The gut microbiome plays a critical role in metabolizing compounds and influencing host health, particularly in metabolic diseases. Analysis of the gut microbiome composition, often through 16S rRNA gene sequencing, can reveal how a compound affects the microbial community and how, in turn, the microbes affect the compound's metabolism and efficacy. While its application in this compound research is not yet widely documented, it is a relevant methodology for future studies.

Gene Expression Profiling : Also known as transcriptomics, this technology (e.g., using RNA-sequencing or microarrays) measures the expression levels of thousands of genes simultaneously. It can identify the cellular pathways and biological processes that are modulated by a compound. For example, it could be used to determine how this compound affects the expression of genes involved in inflammation, lipid metabolism, or cellular stress in target tissues like the liver or in immune cells.

Future Directions and Research Gaps

Exploration of Undiscovered Molecular Targets and Signaling Networks

The current understanding of N-(3-Hydroxybenzyl)adenosine and its close analogs primarily centers on their activity as ligands for adenosine (B11128) A1 and A2A receptors and, in some cases, as inhibitors of the equilibrative nucleoside transporter 1 (ENT1). researchgate.netnih.govnih.gov The sedative and anticonvulsant effects of related compounds have been linked to the activation of A1 receptors, leading to reduced neuronal excitability in brain regions like the hippocampus. researchgate.netnih.gov This is further evidenced by the modulation of neuronal activity markers such as c-Fos. researchgate.netnih.gov

However, the full spectrum of its molecular interactions remains largely unexplored. Adenosine signaling is complex, with four receptor subtypes (A1, A2A, A2B, A3) often exhibiting different and sometimes opposing effects. nih.gov Future research must venture beyond the known targets to investigate potential interactions with A2B and A3 receptors, which could unveil novel therapeutic avenues, particularly in inflammation and cancer. alzdiscovery.org

Furthermore, the downstream signaling cascades triggered by this compound binding are not fully characterized. Adenosine receptor activation is known to influence a multitude of pathways, including those involving adenylyl cyclase, cAMP, protein kinase A (PKA), Wnt, and Akt/NF-κB, which are critical in cellular processes ranging from metabolism to immune response and cell proliferation. cvpharmacology.comnih.gov A significant research gap exists in mapping the specific downstream effects of this compound within these networks. Investigating its influence on purinergic receptors beyond the adenosine family, such as P2Y receptors, could also yield important insights, given that related adenosine analogs have shown activity in modulating platelet aggregation. adooq.com

Table 1: Potential Areas for Molecular Target Exploration

| Research Area | Rationale | Potential Therapeutic Relevance |

|---|---|---|

| A2B and A3 Adenosine Receptors | The compound's activity is confirmed at A1/A2A, but other subtypes are uninvestigated. A3R is a target in inflammation and cancer. alzdiscovery.org | Inflammatory disorders, oncology. |

| P2Y Purinergic Receptors | A structurally similar analog inhibits platelet aggregation, a process often mediated by P2Y receptors. adooq.com | Cardiovascular diseases, thrombosis. |

| Downstream Signaling Cascades | Known adenosine signaling involves complex networks (e.g., Wnt, Akt/NF-κB) crucial in cancer and neurodegeneration. nih.gov | Oncology, neuroprotective therapies. |

| ENT1 Interaction Synergy | The dual action of analogs on A2A receptors and ENT1 suggests a synergistic mechanism that needs further elucidation. nih.gov | Neurological and psychiatric disorders. |

Comparative Analysis with Established Therapeutic Agents

While this compound shows promise in several therapeutic areas, its relative efficacy compared to current standards of care is unknown. This represents a critical research gap that must be addressed through direct, head-to-head preclinical studies. Such comparative analyses are essential to determine its potential advantages, whether as a standalone therapy, an adjunct treatment, or a replacement for existing drugs with unfavorable side effect profiles.

For instance, its sedative-hypnotic properties should be benchmarked against established agents like benzodiazepines and barbiturates, with a focus on comparing their distinct mechanisms of action (adenosinergic vs. GABAergic). nih.govwikipedia.org In the context of epilepsy, its A1 receptor-mediated anticonvulsant activity provides a different therapeutic angle than many conventional anti-epileptics and warrants comparative studies. researchgate.net In the burgeoning field of immuno-oncology, adenosine pathway modulators are being investigated as alternatives to immune checkpoint inhibitors. nih.gov Comparative studies could position this compound within this landscape. Similarly, its potential application in alcohol use disorder, suggested by studies on its analog NHBA, needs to be evaluated against FDA-approved medications. nih.gov

Table 2: Proposed Comparative Analyses

| Therapeutic Area | This compound Mechanism | Established Agent(s) for Comparison | Key Comparison Points |

|---|---|---|---|

| Insomnia/Sedation | Adenosine A1/A2A receptor agonism. nih.gov | Benzodiazepines, Barbiturates | Efficacy, mechanism of action, potential for dependence. |

| Epilepsy | Adenosine A1 receptor-mediated reduction of neuronal excitability. researchgate.net | Standard anti-epileptic drugs | Efficacy in pharmacoresistant models, mechanistic novelty. |

| Cancer Therapy | Modulation of the immunosuppressive tumor microenvironment via adenosine receptors. nih.gov | Anti-PD1/PD-L1 antibodies, CD39 inhibitors | Efficacy as monotherapy and in combination, impact on immune cell function. |

| Alcohol Use Disorder | A2A receptor activation and ENT1 modulation. nih.gov | Naltrexone, Acamprosate | Reduction in craving and relapse behaviors, novel mechanism. |

Investigation of Broader Therapeutic Applications in Preclinical Settings

Initial preclinical data for this compound and its analogs have centered on neurological applications, including sedation, seizure control, and potentially treating alcohol use disorder. researchgate.netnih.govnih.gov However, the ubiquitous nature of the adenosine system suggests that the therapeutic utility of this compound could be significantly broader. google.com Future preclinical research should systematically explore its efficacy in other disease models where adenosine signaling plays a key regulatory role.

Promising areas for investigation include:

Neuroprotection: Adenosine agonists are known to be neuroprotective in models of ischemia and neuronal damage. nih.govbiomedres.us The potential of this compound should be assessed in preclinical models of stroke, traumatic brain injury, and neurodegenerative conditions like Huntington's disease. nih.gov

Pain and Inflammation: Activation of the adenosine A1 receptor has demonstrated benefits in models of chronic and neuropathic pain. nih.gov Given its activity at this receptor, this compound is a strong candidate for investigation as a novel analgesic. Furthermore, the role of adenosine receptors in modulating inflammation suggests potential applications in conditions like rheumatoid arthritis. alzdiscovery.org

Cancer: The tumor microenvironment is often characterized by high levels of adenosine, which suppresses the immune response against cancer cells. nih.govlabiotech.eu While antagonists of the A2A receptor are a major focus in immuno-oncology, the complex role of the entire adenosine system means that agonists could have context-dependent applications, making this a vital area for exploration.

Cardiovascular Disorders: Adenosine is a critical regulator of cardiac function and blood flow, with known vasodilatory effects mediated by A2A receptors. cvpharmacology.com Preclinical studies could explore the utility of this compound in models of cardiac ischemia or for managing tachycardia. nih.gov

Table 3: Potential Preclinical Therapeutic Applications

| Potential Application | Rationale based on Adenosine System Function | Supporting Evidence for Analogs/System |

|---|---|---|

| Neuroprotection | A1R activation is inhibitory and can protect against excitotoxicity. nih.govbiomedres.us | Analogs show benefit in models of ischemia and Huntington's disease. nih.gov |

| Analgesia (Chronic Pain) | A1R activation has been shown to mitigate chronic and neuropathic pain. nih.gov | Preclinical studies confirm the analgesic potential of A1R agonists. |

| Anti-Inflammatory | Adenosine receptors, particularly A2A and A3, are key modulators of immune cell function. alzdiscovery.org | A3R agonists are in clinical trials for rheumatoid arthritis. alzdiscovery.org |

| Cardiovascular Regulation | A2A receptor activation causes coronary vasodilation; A1R activation slows heart rate. cvpharmacology.com | Adenosine itself is used clinically for cardiac stress testing and tachycardia. nih.gov |

Development of Advanced this compound Derivatives with Optimized Pharmacological Characteristics

To translate the promise of this compound into viable clinical candidates, a focused medicinal chemistry effort is required to develop advanced derivatives with optimized pharmacological profiles. Structure-activity relationship (SAR) studies on adenosine analogs have revealed that minor structural modifications can profoundly impact receptor affinity, selectivity, and functional activity. nih.govlookchem.com

Future development should focus on systematic modifications at key positions of the adenosine scaffold:

N6-Position: The hydroxybenzyl group is crucial for activity, but further substitutions on this ring could enhance potency and selectivity. For example, the addition of iodo-substituents has been shown to increase affinity and selectivity for the A3 receptor in other N6-benzyladenosine series. nih.govbiu.ac.il

Adenine (B156593) Core (C2-position): Substitution at the 2-position with small halo or alkylamino groups can fine-tune the selectivity between A1, A2A, and A3 receptors. nih.gov This would be critical for developing molecules tailored to specific diseases by isolating a desired receptor interaction.

Ribose Moiety (5'- and 3'-positions): Modifications to the ribose sugar, such as the synthesis of 5'-uronamides, have proven effective in creating highly potent and selective A3 agonists. biu.ac.il Exploring such changes could unlock new activities. Additionally, modifying the 3'-position can impact functional activity without losing binding affinity. nih.gov

The primary goals of such a program would be to enhance receptor subtype selectivity to minimize off-target effects, improve pharmacokinetic properties like metabolic stability and blood-brain barrier penetration, and fine-tune the compound’s functional profile (e.g., full agonist vs. partial agonist) to achieve the desired therapeutic effect.

Table 4: Strategies for Derivative Development

| Modification Site | Chemical Strategy | Desired Pharmacological Outcome |

|---|---|---|

| N6-Benzyl Group | Introduce substituents (e.g., halogens, methoxy (B1213986) groups). biu.ac.il | Modulate potency and selectivity across A1/A2A/A3 receptors. |

| C2-Purine Position | Add small alkylamino or thio groups. nih.gov | Enhance selectivity for a single receptor subtype (e.g., A1 vs. A2A). |

| C5'-Ribose Position | Synthesize uronamide derivatives. biu.ac.il | Greatly increase potency and selectivity, particularly for the A3 receptor. |

| General Scaffold | Bioisosteric replacements, prodrug strategies. | Improve pharmacokinetic properties (e.g., oral bioavailability, half-life). |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of N-(3-Hydroxybenzyl)adenosine in synthetic samples?

- Methodological Answer : Structural confirmation requires a combination of NMR spectroscopy (e.g., ¹H and ¹³C NMR) to verify aromatic proton environments and glycosidic bond configurations, mass spectrometry (ESI-MS) to confirm molecular weight, and X-ray crystallography for definitive stereochemical assignment. For example, in analogs like (E)-N-(3-hydroxybenzyl)-3-(3-hydroxyphenyl)-N-methylacrylamide, ¹H NMR resolved aromatic protons (δ 7.65–6.69 ppm) and methylene linkages, while X-ray data validated bond angles . Similar approaches apply to this compound, with attention to adenosine’s ribose moiety and benzyl substitution patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS/GHS standards :

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Ensure local exhaust ventilation to prevent inhalation of aerosols (H335 hazard) .

- Store in airtight containers away from oxidizers; dispose of waste via certified hazardous waste services .

- Refer to safety data sheets (SDS) for analogs like 3-nitrobenzoic acid, which emphasize P261/P273 precautions (avoid dust formation, ensure proper ventilation) .

Q. What chromatographic methods are optimal for purifying this compound?

- Methodological Answer :

- Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) effectively separates adenosine derivatives.

- Flash chromatography (silica gel, ethyl acetate/methanol gradients) resolves polar impurities, particularly unreacted adenosine or benzyl intermediates.

- Monitor purity via UV-Vis at 260 nm (adenosine’s absorbance) and validate with TLC (Rf comparison against standards) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

- Comparative assay standardization : Use identical cell lines (e.g., HEK-293 for adenosine receptor binding) and positive controls (e.g., N6-benzoyladenosine) to normalize activity data .

- Purity validation : Quantify impurities (e.g., residual solvents, unreacted intermediates) via LC-MS; even 5% impurities can skew dose-response curves .

- Structural analogs : Compare functional group modifications (e.g., methoxy vs. hydroxybenzyl groups) to isolate activity-contributing moieties .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Protecting group chemistry : Temporarily shield adenosine’s 2'-OH or 5'-OH with tert-butyldimethylsilyl (TBDMS) groups to direct benzylation to the N6 position .

- Microwave-assisted synthesis : Reduces reaction times for coupling steps (e.g., 3-hydroxybenzyl bromide with adenosine) from 24 hours to 30–60 minutes .

- Post-synthetic modifications : Introduce nitro or acetyl groups to the benzyl ring via electrophilic substitution, followed by reduction to amine derivatives for SAR exploration .

Q. Which in vitro models are suitable for studying the neuroprotective effects of this compound?

- Methodological Answer :

- Primary neuronal cultures : Test glutamate-induced excitotoxicity using rat cortical neurons; measure cell viability via MTT assay .

- Receptor binding assays : Quantify affinity for adenosine A1/A2A receptors using radiolabeled ligands (e.g., [³H]CCPA for A1) in membrane preparations .

- Oxidative stress models : Expose SH-SY5Y cells to H₂O₂ and assess ROS scavenging via DCFH-DA fluorescence .

Q. How can crystallographic data address discrepancies in the proposed binding modes of this compound to enzymatic targets?

- Methodological Answer :

- Co-crystallization : Soak purified protein targets (e.g., adenosine deaminase) with the compound and solve structures via X-ray diffraction (resolution ≤2.0 Å). Compare electron density maps to confirm ligand orientation .

- Molecular docking validation : Use software like AutoDock Vina to simulate binding poses against crystallographic data; prioritize poses with hydrogen bonds to key residues (e.g., His238 in adenosine deaminase) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in aqueous vs. organic solvents?

- Methodological Answer :

- Solvent polarity : Test solubility in DMSO (high polarity) vs. chloroform (low polarity); adenosine’s ribose moiety enhances aqueous solubility, while the hydrophobic benzyl group favors organic solvents .

- pH-dependent solubility : Adjust buffer pH (e.g., phosphate buffer at pH 7.4 vs. acetate at pH 5.0) to mimic physiological conditions; protonation of the benzyl hydroxyl group may reduce aqueous solubility .

Q. What analytical techniques differentiate this compound from its regioisomers (e.g., N2-substituted analogs)?

- Methodological Answer :

- NOESY NMR : Identify spatial proximity between the benzyl group and adenosine’s H8 proton to confirm N6 substitution .

- High-resolution mass spectrometry (HRMS) : Distinguish isomers via exact mass (e.g., C17H19N5O5 for N6 vs. C17H19N5O5 for N1 substitution; identical mass but distinct fragmentation patterns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.